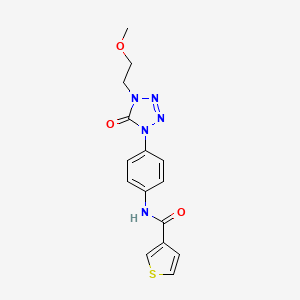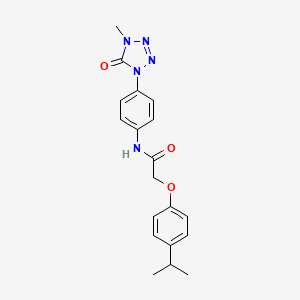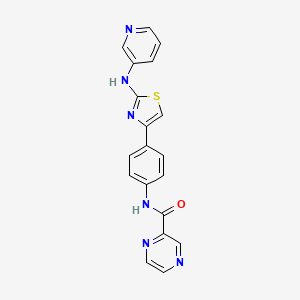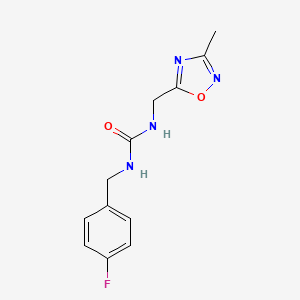
1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of studies, and its unique chemical properties make it an interesting candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural optimization of oxadiazole derivatives, including those with pyridazine and phenyl rings, have been a subject of interest. These compounds, including 1,2,4-oxadiazoles, have been studied for their molecular structure, spectrum, and thermodynamic properties. The structural characterization often involves spectral analysis and physical characterization techniques, providing insights into the molecular configuration and potential reactivity of these compounds (Xu You-hui, 2011).
Antimicrobial and Anti-protozoal Activities
Oxadiazole derivatives, including those structurally related to 1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, have demonstrated antimicrobial and anti-protozoal activities. Their synthesis and biological evaluation against various bacterial and fungal strains highlight their potential as antimicrobial agents. Furthermore, the anti-protozoal activity against pathogens such as protozoa offers a basis for developing new therapeutic agents (Y. Dürüst et al., 2012).
Anticancer Applications
The structural motif of oxadiazole, as part of the compound , is present in derivatives explored for their anticancer properties. These derivatives have been evaluated for their potential to inhibit cancer cell growth, showcasing the relevance of such compounds in the development of novel anticancer therapies. The synthesis and evaluation of these derivatives underscore the importance of structural modifications in enhancing biological activity and specificity against cancer cells (K. Redda & Madhavi Gangapuram, 2007).
Liquid Crystalline Properties
Compounds related to this compound have been investigated for their liquid crystalline properties. The effect of different terminal substituents on these properties highlights the potential of oxadiazole derivatives in materials science, particularly in the development of new liquid crystal materials. This research demonstrates the versatile applications of such compounds beyond their biological activities, extending into materials engineering and design (Ghassan Q. Ali & I. H. Tomi, 2018).
Mecanismo De Acción
Target of Action
The compound, also known as “1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one” or “HMS3557L17”, is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be cysteine and serine hydrolases .
Mode of Action
The compound interacts with its targets, the cysteine and serine hydrolases, to exert its anti-infective effects
Biochemical Pathways
The affected pathways are those involving the cysteine and serine hydrolases . These enzymes play crucial roles in various biological processes, including protein degradation and signal transduction. By inhibiting these enzymes, the compound disrupts these processes, leading to the death or inactivation of the pathogens.
Result of Action
The result of the compound’s action is the death or inactivation of the pathogens, leading to the alleviation of the infection . This is achieved through the inhibition of crucial enzymes in the pathogens, disrupting their normal function and leading to their death or inactivation .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. The compound should be stored in a cool, dark, and well-ventilated environment .
Propiedades
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-6-5-7-14(12-13)18-20-19(25-22-18)17-16(24)10-11-23(21-17)15-8-3-2-4-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZJBDJSLMTSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)



![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)
![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)

